![molecular formula C9H10BrN3O2 B2688918 Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2228423-31-0](/img/structure/B2688918.png)
Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-bromo-7-hydroxypyrazolo pyrimidine-6-carboxylate is a chemical compound . The InChI code for this compound is 1S/C9H8BrN3O3/c1-2-16-9 (15)5-3-11-7-6 (10)4-12-13 (7)8 (5)14/h3-4,11H,2H2,1H3 .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail . For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to yield 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound, 6-Cyano-7-imino-3,5-dimethyl-N1-phenyl-1,7-dihydropyrazolo[3′,4′:4,5]pyrimido[1,6-a]pyrimidine, have been reported .Scientific Research Applications
Fluorescent Molecules
This compound belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited in the development of chemosensors .
Bioimaging Applications
The fluorescent properties of these compounds can be used in bioimaging applications . They can help visualize and study biological interactions .
Organic Light-Emitting Devices
These compounds can be used in the development of organic light-emitting devices . Their fluorescent properties can be exploited to create devices that emit light when an electric current is applied .
Bio-Macromolecular Interactions
These compounds can be used to study bio-macromolecular interactions . Their ability to interact with biological macromolecules can provide valuable insights into biological processes .
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For example, pyrazolo[1,5-a]pyrimidines are important scaffolds present in many synthetic drugs such as dorsomorphin and other bone morphogenetic protein receptor inhibitors useful for treatment of anemia, muscular dystrophy, atherosclerosis, etc .
Safety and Hazards
Future Directions
The future directions for the study of similar compounds have been suggested . For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to be a promising approach for the synthesis of a diversity of di-, tri- and tetrazolopyrimidines .
properties
IUPAC Name |
ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAFTRBYVKQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=NN2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
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